molecular formula CeH12N3O15 B077679 Cerium(III) nitrate hexahydrate CAS No. 10294-41-4

Cerium(III) nitrate hexahydrate

Cat. No. B077679
CAS RN: 10294-41-4
M. Wt: 434.22 g/mol
InChI Key: QQZMWMKOWKGPQY-UHFFFAOYSA-N
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Patent
US06780393B2

Procedure details

In a dissolving step 30, 22 g of cerium nitrate hexahydrate is dissolved in 500 ml of a distilled water by stirring, for thereby providing a colorless and transparent cerium nitrate solution. Like the tin tetrachloride in the illustrated first embodiment, the cerium nitrate in the solution of this embodiment is ionized into cerium ions Ce3+ and nitric acid ions NO3−. This dissolving step 30 corresponds to the step of preparing the acidic solution. The dissolving step 30 is followed by a stirring step 32 in which 50 ml of 25% ammonia water, for instance, is added by dripping to the prepared solution, so that a cerium hydroxide (Ce(OH)3) is precipitated in the form of a brown deposit according to the neutralization reaction similar to that represented by the above formula (1). The precipitated cerium hydroxide takes the form of nanograins whose average grain size is about several nanometers (nm). This stirring step 32 corresponds to the step of precipitating the metal hydroxide.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Ce+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Ce+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17] |f:0.1.2.3.4.5.6.7.8.9,11.12.13.14|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.